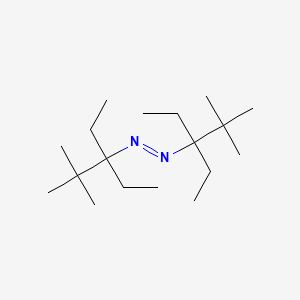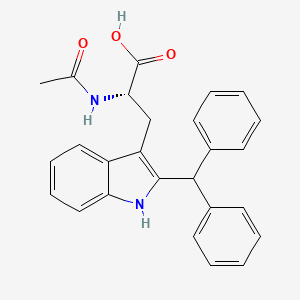
N-Acetyl-2-(diphenylmethyl)tryptophan
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Acetyl-2-(diphenylmethyl)tryptophan is a derivative of tryptophan, an essential amino acid. This compound is known for its potential applications in various fields, including chemistry, biology, and medicine. It is characterized by the presence of an acetyl group attached to the nitrogen atom of the tryptophan molecule and a diphenylmethyl group attached to the second carbon of the indole ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetyl-2-(diphenylmethyl)tryptophan typically involves the acetylation of tryptophan followed by the introduction of the diphenylmethyl group. The process can be summarized as follows:
Acetylation of Tryptophan: Tryptophan is reacted with acetic anhydride in the presence of a base such as pyridine to form N-acetyltryptophan.
Introduction of Diphenylmethyl Group: The N-acetyltryptophan is then reacted with diphenylmethyl chloride in the presence of a base such as sodium hydride to introduce the diphenylmethyl group at the second carbon of the indole ring.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
N-Acetyl-2-(diphenylmethyl)tryptophan undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The acetyl and diphenylmethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often require catalysts such as palladium on carbon and specific solvents like dichloromethane.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield this compound oxides, while reduction may produce this compound alcohols.
Applications De Recherche Scientifique
N-Acetyl-2-(diphenylmethyl)tryptophan has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds.
Biology: The compound is studied for its potential role in modulating biological processes, including enzyme activity and protein interactions.
Medicine: Research has shown its potential in neuroprotection, particularly in conditions like Alzheimer’s disease.
Industry: The compound is used in the formulation of pharmaceuticals and as a stabilizer in protein solutions.
Mécanisme D'action
The mechanism of action of N-Acetyl-2-(diphenylmethyl)tryptophan involves its interaction with various molecular targets and pathways:
Neuroprotection: The compound modulates oxidative stress and enhances antioxidant enzyme activity, protecting neurons from damage.
Radioprotection: It neutralizes radiation-induced oxidative stress and protects DNA from damage.
Anti-inflammatory: The compound downregulates pro-inflammatory cytokines and reduces neuroinflammation.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-Acetyl-L-tryptophan: Known for its neuroprotective and radioprotective properties.
N-Acetyl-DL-tryptophan: Used in stabilizing protein solutions and reducing oxidative damage.
Uniqueness
N-Acetyl-2-(diphenylmethyl)tryptophan is unique due to the presence of the diphenylmethyl group, which enhances its stability and potential biological activity compared to other acetylated tryptophan derivatives.
Propriétés
Numéro CAS |
53924-42-8 |
|---|---|
Formule moléculaire |
C26H24N2O3 |
Poids moléculaire |
412.5 g/mol |
Nom IUPAC |
(2S)-2-acetamido-3-(2-benzhydryl-1H-indol-3-yl)propanoic acid |
InChI |
InChI=1S/C26H24N2O3/c1-17(29)27-23(26(30)31)16-21-20-14-8-9-15-22(20)28-25(21)24(18-10-4-2-5-11-18)19-12-6-3-7-13-19/h2-15,23-24,28H,16H2,1H3,(H,27,29)(H,30,31)/t23-/m0/s1 |
Clé InChI |
IGNNDGRYXMRYNE-QHCPKHFHSA-N |
SMILES isomérique |
CC(=O)N[C@@H](CC1=C(NC2=CC=CC=C21)C(C3=CC=CC=C3)C4=CC=CC=C4)C(=O)O |
SMILES canonique |
CC(=O)NC(CC1=C(NC2=CC=CC=C21)C(C3=CC=CC=C3)C4=CC=CC=C4)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1H-Imidazo[4,5-f]quinoline, 9-chloro-7-methyl-](/img/structure/B14639496.png)
![2,2,4-Trimethylbicyclo[3.2.1]oct-3-en-6-one](/img/structure/B14639503.png)

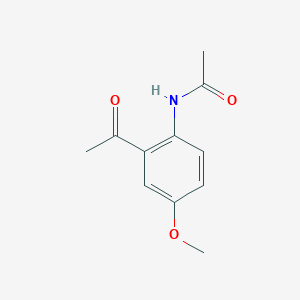
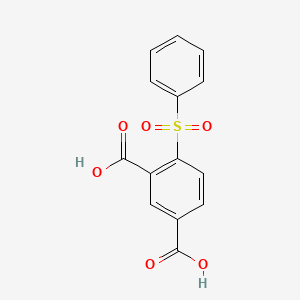
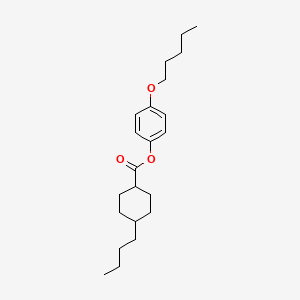
![1-Iodo-3-[(1-methoxypropan-2-YL)oxy]oct-1-ene](/img/structure/B14639527.png)
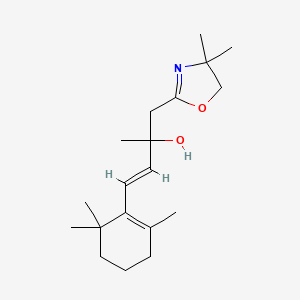


![5-Nitro-2-{[2-phenyl-3-(propan-2-yl)-1,3-oxazolidin-5-yl]methoxy}pyridine](/img/structure/B14639562.png)

